molecular formula C16H16FN3O3S B2919739 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034422-30-3

2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2919739
CAS No.: 2034422-30-3
M. Wt: 349.38
InChI Key: YRHKPVCNBGIRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic compound exhibiting interesting structural and chemical properties. This compound has a fluorinated aromatic ring and a sulfonamide group, linking to a pyrrolopyridine structure. Its unique configuration makes it of interest in various scientific and industrial research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The preparation begins with readily available materials such as 2-fluoro-benzenesulfonyl chloride and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.

  • Initial Reaction: : These starting materials undergo a nucleophilic substitution reaction, in the presence of a base, to form an intermediate.

  • Intermediate Formation: : The intermediate is then reacted with ethylenediamine to form the desired compound.

Industrial Production Methods

The compound can be synthesized on an industrial scale using continuous flow reactors which allow precise control over reaction conditions such as temperature, pressure, and reactant concentration. This method ensures higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation under harsh conditions, leading to the formation of sulfonate esters.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrrolopyridine ring, converting it into corresponding alcohol.

  • Substitution: : The fluorinated aromatic ring allows for electrophilic substitution reactions to occur.

Common Reagents and Conditions

  • Oxidation: : Utilizing reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: : Reagents like chlorosulfonic acid can be used for the sulfonation of the aromatic ring.

Major Products Formed

  • Oxidation Products: : Sulfonate esters.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology

Its structural similarity to biologically active molecules makes it a potential candidate for drug development and biochemical research.

Medicine

Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes and receptors.

Industry

The compound is used in the development of advanced materials and fine chemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to act as a competitive inhibitor for certain enzymes, disrupting their normal function. The fluorine atom enhances the compound's ability to interact with biological membranes, improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

  • 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

Highlighting Its Uniqueness

What sets this compound apart is its unique combination of a fluorinated aromatic ring and a sulfonamide group linked to a pyrrolopyridine structure. This combination confers specific properties that enhance its interaction with biological membranes and target enzymes, making it a valuable compound in both scientific research and industrial applications.

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Properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHKPVCNBGIRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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